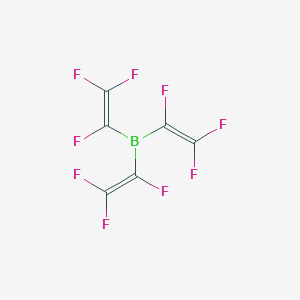
Tris(trifluoroethenyl)borane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(trifluoroethenyl)borane is a unique organoboron compound characterized by the presence of three trifluoroethenyl groups attached to a central boron atom. This compound is known for its strong Lewis acidity and its ability to participate in a variety of chemical reactions, making it a valuable reagent in organic synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tris(trifluoroethenyl)borane typically involves the reaction of boron trichloride with trifluoroethene in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
BCl3+3CF2=CF2→B(CF2=CF2)3+3HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to achieve high yields and purity of the final product. The reaction is typically conducted in specialized reactors designed to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions: Tris(trifluoroethenyl)borane undergoes a variety of chemical reactions, including:
Hydroboration: The addition of borane to alkenes and alkynes to form organoboranes.
Oxidation: Conversion of organoboranes to alcohols using oxidizing agents.
Reduction: Reduction of carbonyl compounds to alcohols in the presence of this compound.
Common Reagents and Conditions:
Hydroboration: Typically carried out using alkenes or alkynes in the presence of this compound under mild conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
Hydroboration: Organoboranes.
Oxidation: Alcohols.
Reduction: Alcohols from carbonyl compounds.
Scientific Research Applications
Tris(trifluoroethenyl)borane has found applications in various fields of scientific research, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in hydroboration and polymerization reactions.
Biology: Investigated for its potential use in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of tris(trifluoroethenyl)borane involves its strong Lewis acidity, which allows it to act as an electron acceptor in various chemical reactions. The compound can form stable complexes with electron-rich species, facilitating a range of transformations. The molecular targets and pathways involved include:
Lewis Acid-Base Interactions: Formation of adducts with nucleophiles.
Catalysis: Activation of substrates through coordination to the boron center, enhancing reactivity.
Comparison with Similar Compounds
Tris(trifluoroethenyl)borane can be compared with other similar compounds, such as:
Tris(pentafluorophenyl)borane: Known for its strong Lewis acidity and use in catalysis.
Tris(3,4,5-trifluorophenyl)borane: Explored for its catalytic potential in hydroboration reactions.
Tris(2,4,6-trifluorophenyl)borane: Used in various organic transformations due to its unique electronic properties.
Uniqueness: this compound stands out due to its trifluoroethenyl groups, which impart distinct electronic and steric properties, making it a versatile reagent in both academic and industrial settings.
Properties
CAS No. |
815-70-3 |
|---|---|
Molecular Formula |
C6BF9 |
Molecular Weight |
253.86 g/mol |
IUPAC Name |
tris(1,2,2-trifluoroethenyl)borane |
InChI |
InChI=1S/C6BF9/c8-1(4(11)12)7(2(9)5(13)14)3(10)6(15)16 |
InChI Key |
HUESJFOREHXTIN-UHFFFAOYSA-N |
Canonical SMILES |
B(C(=C(F)F)F)(C(=C(F)F)F)C(=C(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


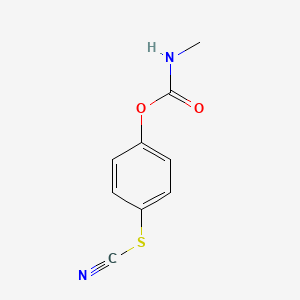
![2-Amino-3,7-dihydro-5-iodo-7-|A-D-ribofuranosyl-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B14748047.png)
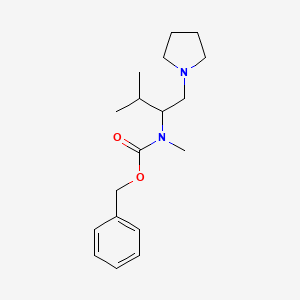
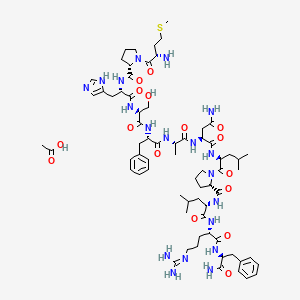
![(2S)-6-amino-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]hexanoic acid](/img/structure/B14748056.png)

![1-(2-fluoropyridin-3-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B14748072.png)
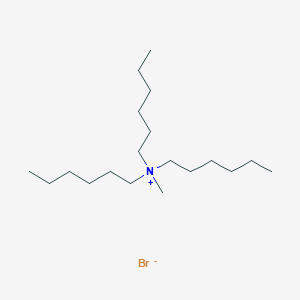
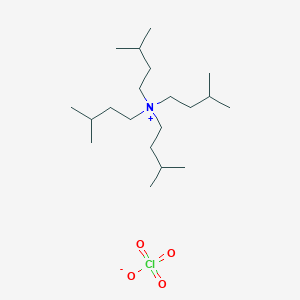
![2,2'-Methylenebis[4-methyl-6-(2-methylbutan-2-yl)phenol]](/img/structure/B14748101.png)
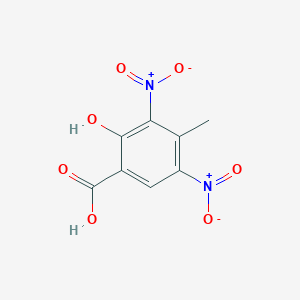
![ethyl 5-amino-4-(2-chlorophenyl)-2,7,7-trimethyl-4,6,8,9-tetrahydro-1H-benzo[b][1,8]naphthyridine-3-carboxylate](/img/structure/B14748107.png)
![1-prop-2-ynoxy-4-[(Z)-4-(4-prop-2-ynoxyphenyl)hex-3-en-3-yl]benzene](/img/structure/B14748109.png)
![1-Chloro-3-[1-[1-(3-chlorophenyl)ethenoxy]ethenyl]benzene](/img/structure/B14748123.png)
